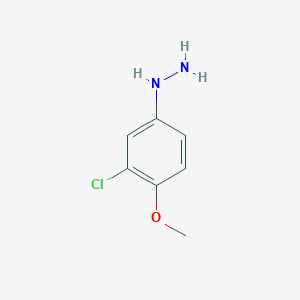
(2-Chloro-6-fluoro-benzyl)-hydrazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-6-fluorobenzyl bromide and 2-Chloro-6-fluorobenzyl chloride are compounds that have similar structures . They are used in the synthesis of various other compounds .
Synthesis Analysis
2-Chloro-6-fluorobenzyl bromide may be used in the synthesis of 4-chlorobenzoimidazo . Similarly, 2-Chloro-6-fluorobenzyl chloride was used as an alkylating reagent during the synthesis of 3-benzylsulfanyl derivatives of 1,2,4-triazole and 4-methyl-1,2,4-triazole .Molecular Structure Analysis
The molecular structure of these compounds can be represented by the SMILES stringFc1cccc(Cl)c1CBr for 2-Chloro-6-fluorobenzyl bromide and Fc1cccc(Cl)c1CCl for 2-Chloro-6-fluorobenzyl chloride . Physical And Chemical Properties Analysis
2-Chloro-6-fluorobenzyl bromide has a refractive index of 1.568 and a density of 1.629 g/mL at 25 °C . 2-Chloro-6-fluorobenzyl chloride has a refractive index of 1.537 and a density of 1.401 g/mL at 25 °C .Applications De Recherche Scientifique
Synthesis of Antimicrobial Agents
Research indicates that hydrazine derivatives, including those similar to "(2-Chloro-6-fluoro-benzyl)-hydrazine", have been synthesized and tested for antimicrobial activities. For instance, a study on the synthesis and antimicrobial activity of quinoline hydrazone derivatives demonstrated that certain compounds exhibit significant antibacterial activity against strains such as Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa, with some compounds also showing antifungal activity against Aspergillus niger and other fungi (Bawa, Kumar, Drabu, & Kumar, 2009). Another study focused on the synthesis and characterization of hydrazone derivatives containing heterocyclic moiety, highlighting their potential as antimicrobial agents (Saheeb & Damdoom, 2020).
Development of Fluorescent Probes
Hydrazine derivatives have also been explored for their potential in creating fluorescent probes. A novel fluorophore based on pyrido[1,2-a]benzimidazole, synthesized for hypochlorite detection in living cells, demonstrates the versatility of hydrazine derivatives in bioimaging and molecular sensing applications (Ji, Qin, Liu, Zhu, & Ge, 2018).
Heterocyclic Compounds with Biological Activities
Additionally, the synthesis of heterocyclic compounds using hydrazine derivatives has been extensively studied. These compounds, due to their diverse biological activities, have potential applications in medicinal chemistry and drug development. For example, research on the synthesis and biological evaluation of nitrogen-containing steroidal heterocycles highlights the therapeutic potential of these compounds, including their anticancer activities (Abdelhalim, Kamel, Rabie, & Mohamed, 2011).
The synthesis and characterization of fluorescent boron dipyrromethene-derived hydrazones for potential protein labeling further exemplify the broad utility of hydrazine derivatives in scientific research (Dilek & Bane, 2010).
Safety And Hazards
Propriétés
IUPAC Name |
(2-chloro-6-fluorophenyl)methylhydrazine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClFN2/c8-6-2-1-3-7(9)5(6)4-11-10/h1-3,11H,4,10H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKFCYZBTEJQTNX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)CNN)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClFN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00424429 |
Source


|
| Record name | (2-Chloro-6-fluoro-benzyl)-hydrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00424429 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.60 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Chloro-6-fluoro-benzyl)-hydrazine | |
CAS RN |
883546-66-5 |
Source


|
| Record name | (2-Chloro-6-fluoro-benzyl)-hydrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00424429 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-cyano-N-[4-(diethylamino)phenyl]acetamide](/img/structure/B1353109.png)

![4-ethyl-5-[1-(4-isopropylphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1353119.png)


![methyl 2-{[4-[(methoxyimino)methyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]sulfanyl}benzenecarboxylate](/img/structure/B1353123.png)



![6-Chloromethyl-2,3-dihydro-benzo[1,4]dioxine](/img/structure/B1353130.png)
![(1Z,5Z)-cycloocta-1,5-diene;(2R,5R)-1-[2-[(2R,5R)-2,5-diethylphospholan-1-yl]phenyl]-2,5-diethylphospholane;rhodium;tetrafluoroborate](/img/structure/B1353133.png)